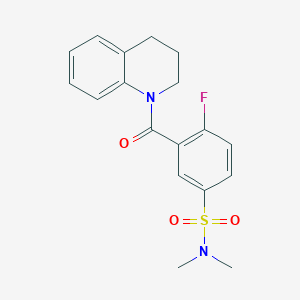![molecular formula C17H15Cl2FN2O3 B4921739 N-(2-{[2-(2,3-dichlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide](/img/structure/B4921739.png)
N-(2-{[2-(2,3-dichlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{[2-(2,3-dichlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DCFBA and belongs to the class of benzamide derivatives.
科学研究应用
N-(2-{[2-(2,3-dichlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide has been extensively studied for its potential therapeutic applications. This compound has been shown to have anticancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and liver cancer. Additionally, this compound has been studied for its potential use as a radioprotective agent, which could be useful in cancer treatment.
作用机制
The mechanism of action of N-(2-{[2-(2,3-dichlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in cell division and proliferation. This inhibition leads to the suppression of tumor growth and the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-{[2-(2,3-dichlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to induce apoptosis in cancer cells, which could be a useful mechanism for cancer treatment. Furthermore, this compound has been studied for its potential use as a radioprotective agent, which could protect normal tissues from the harmful effects of radiation therapy.
实验室实验的优点和局限性
One of the advantages of using N-(2-{[2-(2,3-dichlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide in lab experiments is its potential therapeutic applications. This compound has been shown to have anticancer properties and has been studied for its potential use as a radioprotective agent. Additionally, this compound has been shown to be relatively easy to synthesize, which could make it a useful tool for researchers.
However, there are also limitations to using N-(2-{[2-(2,3-dichlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood, which could make it difficult to design experiments to study its effects. Additionally, this compound has not yet been tested in clinical trials, which could limit its potential therapeutic applications.
未来方向
There are many future directions for research on N-(2-{[2-(2,3-dichlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide. One direction is to further study the mechanism of action of this compound to better understand how it works and how it could be used in cancer treatment. Additionally, this compound could be studied for its potential use in combination with other anticancer agents to increase its effectiveness. Furthermore, this compound could be studied for its potential use as a radioprotective agent in clinical trials. Finally, more research could be done to optimize the synthesis method of this compound to increase its yield and purity.
合成方法
The synthesis of N-(2-{[2-(2,3-dichlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-aminoethyl)-2,3-dichlorophenylacetamide in the presence of a base such as triethylamine to give the final product. The yield of this reaction is around 70%, and the purity of the compound can be increased by recrystallization.
属性
IUPAC Name |
N-[2-[2-(2,3-dichlorophenoxy)ethylamino]-2-oxoethyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2FN2O3/c18-12-5-3-7-14(16(12)19)25-9-8-21-15(23)10-22-17(24)11-4-1-2-6-13(11)20/h1-7H,8-10H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGKUVLLSGCFBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NCCOC2=C(C(=CC=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(4-{[5-(4-bromophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B4921706.png)
![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921712.png)
![(5S)-5-{[benzyl({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B4921727.png)


![2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B4921747.png)
![N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4921755.png)
![N,N-dimethyl-N'-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]urea](/img/structure/B4921761.png)
![4-methyl-N-[4-(4-nitrophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4921768.png)
![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-fluoro-N-2-naphthylbenzamide](/img/structure/B4921771.png)
